molecular formula C10H11NO2 B2983241 N-[4-(2-oxoethyl)phenyl]acetamide CAS No. 1085309-04-1

N-[4-(2-oxoethyl)phenyl]acetamide

Cat. No.: B2983241
CAS No.: 1085309-04-1
M. Wt: 177.203
InChI Key: HGCUIKKLQISTFA-UHFFFAOYSA-N
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Description

N-[4-(2-oxoethyl)phenyl]acetamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of acetamide, featuring a phenyl group substituted with an oxoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-oxoethyl)phenyl]acetamide typically involves the reaction of 4-acetylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-oxoethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[4-(2-oxoethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-oxoethyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring may participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    N-phenylacetamide: Lacks the oxoethyl group, resulting in different chemical reactivity and biological activity.

    N-(4-methylphenyl)acetamide: Contains a methyl group instead of an oxoethyl group, leading to variations in its chemical and biological properties.

    N-(4-chlorophenyl)acetamide:

Uniqueness: N-[4-(2-oxoethyl)phenyl]acetamide is unique due to the presence of the oxoethyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other acetamide derivatives and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-(2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,7H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCUIKKLQISTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085309-04-1
Record name N-[4-(2-oxoethyl)phenyl]acetamide
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